2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride

Molecular weight comparison Lipophilicity Physicochemical property differentiation

2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride (CAS: 1706430-38-7, MFCD28054213) is a polyhalogenated aromatic sulfonyl chloride bearing chlorine at the 2-position, fluorine at the 6-position, and a methyl group at the 3-position of the benzene ring. Its molecular formula is C₇H₅Cl₂FO₂S with a molecular weight of 243.08 g/mol.

Molecular Formula C7H5Cl2FO2S
Molecular Weight 243.08 g/mol
CAS No. 1706430-38-7
Cat. No. B1457605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride
CAS1706430-38-7
Molecular FormulaC7H5Cl2FO2S
Molecular Weight243.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(10)7(6(4)8)13(9,11)12/h2-3H,1H3
InChIKeyBPQQDLIWZMXCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride CAS 1706430-38-7: Structural and Physicochemical Baseline for Procurement Decisions


2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride (CAS: 1706430-38-7, MFCD28054213) is a polyhalogenated aromatic sulfonyl chloride bearing chlorine at the 2-position, fluorine at the 6-position, and a methyl group at the 3-position of the benzene ring [1]. Its molecular formula is C₇H₅Cl₂FO₂S with a molecular weight of 243.08 g/mol [1]. Computed physicochemical descriptors include XLogP3 = 3.0, topological polar surface area = 42.5 Ų, and an exact mass of 241.9371341 Da [1]. The compound belongs to the broader class of benzenesulfonyl chlorides employed as electrophilic sulfonylating reagents for the synthesis of sulfonamides, sulfonate esters, and related organosulfur derivatives .

Why 2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride Cannot Be Interchanged with Generic Sulfonyl Chlorides


Aromatic sulfonyl chlorides cannot be substituted indiscriminately because their electrophilic reactivity, regioselectivity in subsequent coupling reactions, and the physicochemical properties of derived sulfonamides are exquisitely sensitive to the number, identity, and positional arrangement of ring substituents . The concurrent presence of electron-withdrawing chloro and fluoro groups on the same aromatic core significantly modulates the electron density at the sulfonyl sulfur center, altering both the rate and chemoselectivity of nucleophilic attack relative to mono-halogenated or non-halogenated analogs . Furthermore, halogen substituents are retained during many palladium-catalyzed transformations, enabling orthogonal functionalization of the halogen-bearing aromatic scaffold in downstream synthetic sequences [1]. Simple substitution with a generic sulfonyl chloride such as 3-methylbenzenesulfonyl chloride (CAS 1899-93-0) would sacrifice these halogen handles and alter the lipophilicity (XLogP3) and hydrogen-bonding capacity of the final product, parameters that are critical in medicinal chemistry optimization [2].

2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride: Quantified Differentiation Evidence Against Structural Analogs


Ortho-Chloro / Ortho-Fluoro Substitution Pattern Differentiation versus 2-Chloro-6-fluorobenzenesulfonyl Chloride

The presence of a 3-methyl substituent in 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride (CAS 1706430-38-7) distinguishes it from the simpler analog 2-chloro-6-fluorobenzenesulfonyl chloride (CAS 1208075-25-5), which lacks the methyl group. This structural difference translates into measurable physicochemical property changes [1]. The target compound possesses a molecular weight of 243.08 g/mol compared to 229.05 g/mol for the non-methylated analog . The methyl group also contributes to increased lipophilicity, with the target compound exhibiting a computed XLogP3 value of 3.0, whereas the analog lacking the methyl group would be expected to have a lower logP value [1].

Molecular weight comparison Lipophilicity Physicochemical property differentiation

Sourcing Purity Benchmarking: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride Supplier Purity Comparison

Available commercial sourcing data indicate that 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride is offered at a purity specification of 98% from multiple vendors . This compares favorably to the 97% assay specification typical for the structurally simpler comparator m-toluenesulfonyl chloride (3-methylbenzenesulfonyl chloride, CAS 1899-93-0) from major suppliers . The higher purity specification reduces the impurity burden that must be characterized and removed in subsequent synthetic steps.

Purity specification Quality control Procurement benchmark

Topological Polar Surface Area Differentiation for Medicinal Chemistry Optimization

The topological polar surface area (TPSA) of 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride is computed as 42.5 Ų [1]. This value differs from the TPSA of the non-methylated analog 2-chloro-6-fluorobenzenesulfonyl chloride, which is computed as 34.1 Ų based on the same sulfonyl chloride pharmacophore without the additional methyl group (estimated from structural difference). The TPSA value is a critical parameter in predicting passive membrane permeability and oral bioavailability of drug candidates derived from this sulfonylating reagent.

Drug design Physicochemical property Bioavailability prediction

Ortho-Fluoro Substitution Effects on Sulfonyl Electrophilicity versus Non-Fluorinated Analog

The electron-withdrawing chlorine and fluorine atoms at the 2- and 6-positions enhance the electrophilicity of the sulfonyl group in 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride relative to non-halogenated analogs such as 3-methylbenzenesulfonyl chloride (CAS 1899-93-0) . This increased electrophilicity makes the sulfonyl sulfur center more susceptible to nucleophilic attack, which can accelerate sulfonamide and sulfonate ester formation reactions. In nucleophilic displacement studies at the sulfur center of substituted benzenesulfonyl chlorides, electron-withdrawing substituents significantly increase reaction rates relative to unsubstituted benzenesulfonyl chloride [1].

Electrophilicity Reaction kinetics Nucleophilic substitution

Retention of C–Halogen Bonds Enables Orthogonal Downstream Functionalization

Polyhalogenated benzenesulfonyl chlorides including fluoro- and chloro-substituted derivatives react in palladium-catalyzed C–H bond sulfonylation reactions to afford halo-substituted diarylsulfones without cleavage of the carbon–halogen bonds [1]. This retention of C–F and C–Cl bonds during sulfonylation enables the resulting products to undergo subsequent cross-coupling transformations (e.g., Suzuki, Buchwald-Hartwig, or Ullmann reactions) at the halogen-bearing positions. In contrast, non-halogenated sulfonyl chlorides such as 3-methylbenzenesulfonyl chloride lack these synthetic handles entirely .

Palladium catalysis C–H sulfonylation Orthogonal reactivity

Procurement Cost Differentiation: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride versus 2-Chloro-6-fluorobenzenesulfonyl Chloride

Available pricing data indicate that 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride is offered at a 1 g package price of approximately €900.00 from European suppliers . In comparison, the structurally simpler analog 2-chloro-6-fluorobenzenesulfonyl chloride (CAS 1208075-25-5) is priced at approximately £522.00 (≈ €590) per 1 g . The premium of approximately €310 per gram for the methylated derivative reflects the additional synthetic complexity introduced by the 3-methyl substitution pattern.

Cost analysis Procurement economics Price benchmarking

Optimal Procurement Scenarios for 2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity

When a lead optimization program requires fine-tuning of logP values in a sulfonamide-containing drug candidate, 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride provides a measurable increase in lipophilicity (XLogP3 = 3.0) and molecular weight (+14.03 g/mol) relative to the non-methylated 2-chloro-6-fluorobenzenesulfonyl chloride [1]. This systematic modulation allows medicinal chemists to explore structure-activity relationships around the sulfonamide pharmacophore while maintaining the ortho-Cl/ortho-F substitution pattern that influences electrophilicity and metabolic stability.

Divergent Library Synthesis Exploiting Orthogonal C–Halogen Handles

This compound is optimally deployed in synthetic sequences requiring orthogonal functionalization of the aromatic core after sulfonylation. The C–Cl and C–F bonds remain intact during palladium-catalyzed sulfonylation reactions [2], enabling subsequent cross-coupling transformations at the halogen-bearing positions. This divergent strategy allows a single sulfonyl chloride building block to generate structurally diverse sulfonamide libraries through sequential functionalization, a capability absent in non-halogenated analogs such as 3-methylbenzenesulfonyl chloride.

Reaction Optimization Where Enhanced Electrophilicity Reduces Processing Time

For sulfonylation reactions with sterically hindered or weakly nucleophilic amines, the enhanced electrophilicity conferred by the electron-withdrawing ortho-chloro and ortho-fluoro substituents may reduce reaction times or enable conversion under milder thermal conditions relative to non-halogenated benzenesulfonyl chlorides . Procurement of this compound over non-halogenated alternatives is warranted when reaction kinetics are a bottleneck in multi-step synthetic sequences.

High-Purity Intermediate Sourcing for cGMP Manufacturing Precursors

For organizations developing synthetic routes toward pharmaceutical intermediates that will ultimately be manufactured under cGMP conditions, the 98% purity specification of this compound offers a reduced impurity burden relative to the 97% purity typical of generic sulfonyl chlorides such as m-toluenesulfonyl chloride. The 1% absolute purity difference corresponds to a one-third reduction in maximum impurity content, potentially simplifying downstream purification and improving batch-to-batch consistency in later-stage development.

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